molecular formula C4H6BrNO2 B13820617 (3E)-1-bromo-3-hydroxyiminobutan-2-one CAS No. 2840-10-0

(3E)-1-bromo-3-hydroxyiminobutan-2-one

Cat. No.: B13820617
CAS No.: 2840-10-0
M. Wt: 180.00 g/mol
InChI Key: ZVOVQZPLRVLEMI-ZZXKWVIFSA-N
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Description

(3E)-1-bromo-3-hydroxyiminobutan-2-one is an organic compound characterized by the presence of a bromine atom, a hydroxyimino group, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-bromo-3-hydroxyiminobutan-2-one typically involves the bromination of 3-hydroxyiminobutan-2-one. This can be achieved through the reaction of 3-hydroxyiminobutan-2-one with bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-bromo-3-hydroxyiminobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (3E)-1-bromo-3-hydroxyiminobutan-2-one serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s potential biological activity has led to its investigation as a precursor for the development of new drugs. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a promising candidate for medicinal chemistry research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (3E)-1-bromo-3-hydroxyiminobutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-chloro-3-hydroxyiminobutan-2-one
  • (3E)-1-fluoro-3-hydroxyiminobutan-2-one
  • (3E)-1-iodo-3-hydroxyiminobutan-2-one

Uniqueness

Compared to its analogs, (3E)-1-bromo-3-hydroxyiminobutan-2-one exhibits unique reactivity due to the presence of the bromine atom

Properties

CAS No.

2840-10-0

Molecular Formula

C4H6BrNO2

Molecular Weight

180.00 g/mol

IUPAC Name

(3E)-1-bromo-3-hydroxyiminobutan-2-one

InChI

InChI=1S/C4H6BrNO2/c1-3(6-8)4(7)2-5/h8H,2H2,1H3/b6-3+

InChI Key

ZVOVQZPLRVLEMI-ZZXKWVIFSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)CBr

Canonical SMILES

CC(=NO)C(=O)CBr

Origin of Product

United States

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